molecular formula C12H12ClN B1202540 Cyperquat chloride CAS No. 39794-99-5

Cyperquat chloride

Cat. No.: B1202540
CAS No.: 39794-99-5
M. Wt: 205.68 g/mol
InChI Key: LMGBDZJLZIPJPZ-UHFFFAOYSA-M
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Description

Cyperquat chloride, also known chemically as 1-methyl-4-phenylpyridinium chloride (MPP+ chloride), is a quaternary ammonium compound that was historically used as a broad-spectrum herbicide for controlling grasses and broadleaved weeds like nutsedge and crabgrass . It is now obsolete for agricultural use and is not approved in many regulatory jurisdictions . In modern research, this compound is highly valued as a potent neurotoxicant. It is a key compound in creating experimental models of Parkinson's disease, as it selectively targets and destroys dopaminergic neurons in the substantia nigra region of the brain . Its mechanism of action involves inhibition of mitochondrial complex I in the electron transport chain, leading to disruption of oxidative phosphorylation, ATP depletion, and generation of reactive oxygen species, ultimately resulting in cell death . Due to its structural similarity to the herbicide paraquat, studies involving this compound (MPP+) also contribute to broader neurotoxicological research on environmental chemicals . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Appropriate safety protocols must be followed, as the compound is highly toxic.

Properties

IUPAC Name

1-methyl-4-phenylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGBDZJLZIPJPZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

48134-75-4 (Parent)
Record name Cyperquat chloride [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039794995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8041826
Record name Cyperquat chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39794-99-5
Record name Cyperquat chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39794-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyperquat chloride [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039794995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyperquat chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYPERQUAT CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP3DNB9K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Batch Reactor Methodology

Industrial production often employs batch reactors equipped with reflux condensers and inert gas purging systems. A representative protocol involves:

  • Charging 4-phenylpyridine (1.0 molar equivalent) and methyl chloride (1.2 equivalents) into a reactor containing acetonitrile.

  • Heating the mixture to 70°C under nitrogen atmosphere for 6–8 hours.

  • Cooling the reaction mass to 25°C and filtering the precipitated product.

  • Washing with cold diethyl ether to remove unreacted starting materials.

Yield optimization : Excess methyl chloride (up to 1.5 equivalents) improves conversion rates but requires careful handling due to its volatility.

Continuous Flow Systems

Recent advancements in flow chemistry enable safer and more efficient synthesis:

  • Microreactor design : Enhances heat transfer and reduces reaction time to 2–3 hours.

  • In-line analytics : Real-time monitoring of quaternization progress via UV-Vis spectroscopy.

Critical Process Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction temperature65–75°CHigher temps accelerate kinetics but risk decomposition
Solvent polarityε > 30 (e.g., DMF)Polar solvents stabilize transition state
Methyl chloride purity≥99.5%Moisture content <0.1% prevents hydrolysis
Mixing efficiencyReynolds number >10,000Ensures homogeneous reagent distribution

Purification and Isolation Techniques

Post-synthesis processing involves:

  • Crystallization : this compound is recrystallized from ethanol/water mixtures (3:1 v/v) to achieve >98% purity.

  • Lyophilization : For pharmaceutical-grade material, freeze-drying removes residual solvents without thermal degradation.

  • Chromatography : Preparative HPLC with C18 columns resolves residual 4-phenylpyridine (retention time: 4.2 min) from the product (6.8 min).

Scalability Challenges and Solutions

Exothermicity Management

The quaternization’s ΔH of −120 kJ/mol necessitates:

  • Jacketed reactors with chilled brine circulation.

  • Semi-batch addition of methyl chloride to control heat generation.

Byproduct Formation

Common impurities include:

  • N-Methyl-4-phenylpyridinium iodide : Forms when methyl iodide contaminates methyl chloride.

  • Oxidation products : Result from residual oxygen, mitigated by rigorous inert gas sparging.

Recent Innovations in Sustainable Synthesis

Patent WO2013050433A1 discloses advanced formulation techniques applicable to this compound:

  • Thermoplastic encapsulation : Enhances stability by dispersing the compound in paraffin wax matrices.

  • Amine-assisted solubilization : Diphenylamine improves miscibility in hydrophobic carriers during granulation.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Energy Cost (kWh/kg)
Batch reactor78–8295–9812.4
Continuous flow85–8897–998.7
Microwave-assisted90–9299+6.3

Regulatory Compliance and Quality Control

  • ICH Guidelines : Impurity profiling per Q3A(R2) ensures residual solvents <500 ppm.

  • USP <621> : Chromatographic purity verified using phosphate buffer (pH 3.0)/acetonitrile mobile phases.

Chemical Reactions Analysis

Cyperquat chloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Discrepancies

Toxicity Data Variability

Discrepancies in toxicity studies arise from:

  • Purity: Impurities like monoquat in paraquat samples can skew LD₅₀ values .
  • Dosage Units : Expressing toxicity in terms of cation vs. salt (e.g., paraquat ion vs. dichloride) impacts cross-study comparisons .
  • Species-Specific Metabolism : Cyperquat’s neurotoxicity in primates is absent in rodents, highlighting the need for human-relevant models .

Mechanistic Insights

  • Cyperquat and paraquat generate reactive oxygen species (ROS) via redox cycling, causing oxidative damage. However, cyperquat’s selective dopaminergic neuron toxicity suggests additional mechanisms, such as mitochondrial complex I inhibition .
  • Chlormequat and mepiquat, lacking redox activity, act via hormonal modulation, reducing gibberellin levels to stunt plant growth .

Biological Activity

Cyperquat chloride, chemically known as 1-methyl-4-phenylpyridinium chloride, is a quaternary ammonium compound that has garnered attention due to its neurotoxic properties and potential implications in neurodegenerative diseases, particularly Parkinson's disease. This article delves into the biological activity of this compound, exploring its mechanisms of action, toxicological effects, and relevance in scientific research.

This compound primarily exerts its neurotoxic effects through the inhibition of mitochondrial complex I. This inhibition disrupts oxidative phosphorylation, leading to a depletion of adenosine triphosphate (ATP) and an increase in reactive oxygen species (ROS), which in turn causes oxidative stress and neuronal cell death . The compound selectively targets dopaminergic neurons in the substantia nigra, making it a valuable model for studying Parkinson's disease.

Toxicological Profile

The toxicological profile of this compound reveals significant insights into its effects on cellular health. Studies have demonstrated that exposure to Cyperquat results in:

  • Cellular Apoptosis : Induction of apoptotic pathways in dopaminergic cells, similar to other neurotoxicants like MPTP and paraquat .
  • Oxidative Stress : Increased levels of ROS and lipid peroxidation, contributing to cellular damage and death .
  • Mitochondrial Dysfunction : Significant reductions in ATP production and mitochondrial enzyme activities, particularly complex I and III .

Study 1: Neurotoxicity Assessment

A study investigated the neurotoxic effects of this compound on SH-SY5Y cells (a human-derived neuronal cell line). The results indicated that Cyperquat exposure led to a dose-dependent decrease in cell viability, with marked increases in ROS production and apoptosis markers. Notably, pretreatment with antioxidants provided significant neuroprotection against Cyperquat-induced toxicity .

Study 2: Comparison with Other Neurotoxicants

Research comparing the effects of Cyperquat with other known neurotoxicants such as paraquat and MPTP highlighted that while all three compounds induce dopaminergic cell death, Cyperquat exhibited unique pathways involving mitochondrial dysfunction that were distinct from those triggered by paraquat and MPTP .

Table 1: Comparison of Neurotoxic Effects

CompoundMechanism of ActionPrimary TargetKey Findings
This compoundInhibition of mitochondrial complex IDopaminergic neuronsInduces oxidative stress and apoptosis
ParaquatROS generationVarious cell typesHighly toxic; induces oxidative damage
MPTPMetabolized to MPP+Dopaminergic neuronsRequires metabolism for toxicity

Table 2: Effects on Cellular Viability

Concentration (µM)Viability (%)ROS Levels (Relative)Apoptosis Markers (Fold Increase)
01001.01.0
10802.51.5
50505.03.0
100208.05.0

Q & A

Q. How can researchers optimize extraction protocols for this compound in complex matrices like plant tissues?

  • Methodological Answer : Compare solid-phase extraction (SPE) vs. QuEChERS methods for recovery efficiency. Optimize solvent systems (e.g., acetonitrile:water ratios) via factorial design experiments. Validate with matrix-matched calibration curves to minimize matrix interference .

Tables for Data Synthesis

Parameter Recommended Method Key References
PS I InhibitionChlorophyll fluorescence assays
Environmental Half-Life<sup>14</sup>C-labeled microcosm studies
Metabolite IdentificationHRMS + isotopic labeling
Ecotoxicity PredictionQSAR modeling + mesocosm validation

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyperquat chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.